"physicochemical properties of Sodium 2-methyl-6-nitrobenzene-1-sulfinate"
"physicochemical properties of Sodium 2-methyl-6-nitrobenzene-1-sulfinate"
[1][2][3]
Executive Summary
Sodium 2-methyl-6-nitrobenzene-1-sulfinate (CAS: 1522151-73-0) is a specialized organosulfur reagent used primarily as a radical precursor in medicinal chemistry and agrochemical synthesis.[1][2] Belonging to the class of electron-deficient aryl sulfinates, it serves as a latent source of the 2-methyl-6-nitrophenyl radical via desulfitative fragmentation.[1]
This compound is distinguished by its 2,6-disubstitution pattern , which imparts unique steric and electronic properties.[1] The ortho-nitro group renders the resulting radical highly electrophilic, making it an ideal partner for Minisci-type alkylations of electron-rich heterocycles, while the ortho-methyl group provides steric bulk that suppresses unwanted homocoupling side reactions.[1]
Chemical Identity & Molecular Architecture[2][4]
| Property | Detail |
| IUPAC Name | Sodium 2-methyl-6-nitrobenzene-1-sulfinate |
| CAS Number | 1522151-73-0 |
| Molecular Formula | C₇H₆NNaO₄S |
| Molecular Weight | 223.18 g/mol |
| Structure Description | Benzene ring substituted at C1 with a sulfinate group (-SO₂Na), at C2 with a methyl group (-CH₃), and at C6 with a nitro group (-NO₂).[3][1][4][5][6][7][8] |
| Electronic Character | Electron-deficient (due to -NO₂); Sterically crowded (due to 2,6-substitution).[1] |
Physicochemical Profile[3][5][8][10][11][12][13][14]
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Solubility: Highly soluble in water, DMSO, and DMF. Sparingly soluble in non-polar organic solvents (DCM, Toluene).
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Appearance: Typically a pale yellow to off-white crystalline solid.[1]
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Stability: Hygroscopic. Stable under neutral to slightly basic conditions. In acidic media, it is prone to disproportionation (to sulfonate and thiosulfonate/disulfide).
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Oxidation Potential: The sulfinate anion is a moderate reducing agent. It can be oxidized to the sulfonate (R-SO₃Na) by strong oxidants (KMnO₄, H₂O₂) or air over prolonged periods.
Synthesis & Production Protocols
The synthesis of sterically hindered nitrobenzenesulfinates typically avoids direct metallation (e.g., Grignard) due to the incompatibility of the nitro group with organolithium/magnesium reagents.[1] The standard industrial and laboratory protocol proceeds via the Sandmeyer-type chlorosulfonylation of the corresponding aniline, followed by a mild reduction.[1]
Synthetic Workflow
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Diazotization: 2-Methyl-6-nitroaniline is treated with sodium nitrite (NaNO₂) and acid to form the diazonium salt.[1]
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Sulfonylation: The diazonium species reacts with sulfur dioxide (SO₂) in the presence of a copper catalyst (CuCl or CuCl₂) to yield 2-methyl-6-nitrobenzenesulfonyl chloride .[1]
-
Reduction: The sulfonyl chloride is reduced to the sulfinate using sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) in a buffered aqueous system.
Figure 1: Step-wise synthesis of Sodium 2-methyl-6-nitrobenzene-1-sulfinate from the aniline precursor.[3][1]
Detailed Reduction Protocol (Laboratory Scale)
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Reagents: 2-Methyl-6-nitrobenzenesulfonyl chloride (1.0 equiv), Sodium Sulfite (2.0 equiv), Sodium Bicarbonate (2.0 equiv), Water.[1]
-
Procedure:
-
Dissolve Na₂SO₃ and NaHCO₃ in water at 50°C.
-
Slowly add the sulfonyl chloride portion-wise to the stirring solution (evolution of CO₂ may occur).
-
Stir at 50–60°C for 2–4 hours.
-
Cool to room temperature.
-
Purification: Evaporate water to dryness. Extract the solid residue with hot ethanol (to separate the organic sulfinate from inorganic salts like NaCl/Na₂SO₄). Filter and concentrate the ethanol filtrate to crystallize the product.[1]
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Mechanistic Applications: Radical Functionalization[2]
The primary utility of Sodium 2-methyl-6-nitrobenzene-1-sulfinate lies in its ability to generate the 2-methyl-6-nitrophenyl radical .[1] This process is widely used in "Baran-type" diversinate chemistry for the innate functionalization of heteroarenes.[1]
Mechanism: Desulfitative Cross-Coupling
The reaction proceeds via a Single Electron Transfer (SET) oxidation, followed by the extrusion of sulfur dioxide.
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Oxidation: The sulfinate anion (R-SO₂⁻) is oxidized by a metal catalyst (Ag(I), Mn(III)) or a persulfate oxidant to the sulfonyl radical (R-SO₂[1]•).
-
Desulfitation: The sulfonyl radical is unstable and rapidly extrudes SO₂ gas, generating the reactive aryl radical (Ar•).
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Radical Addition: The electrophilic aryl radical attacks an electron-rich heterocycle (e.g., pyridine, quinoline) at the most nucleophilic position (Minisci reaction).
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Re-aromatization: Oxidation and deprotonation restore the aromaticity of the heterocycle.
Figure 2: Mechanistic pathway for radical generation and Minisci-type coupling.[1][9]
Why This Reagent?
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Electrophilicity: The radical is highly electron-poor due to the nitro group, ensuring rapid reaction with electron-rich drug scaffolds.[1]
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Steric Control: The ortho-methyl group prevents the radical from reacting at sterically crowded sites on the substrate, improving regioselectivity.[1]
Safety & Handling
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Hazard Class: Irritant. Potential for energetic decomposition if heated under confinement (due to nitro group).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation. Desiccate to avoid clumping.[1]
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Incompatibility: Strong oxidizing agents (peroxides, permanganates), strong acids (releases SO₂), and acid chlorides.
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Waste Disposal: Dispose of as organic sulfur waste. Do not mix with strong oxidizers in waste streams.
References
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BLD Pharm. (n.d.). Sodium 2-methyl-6-nitrobenzene-1-sulfinate Product Page. Retrieved from
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Lasso, J. D., et al. (2022).[10] "EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts." Chemical Science, 14, 376-381.[1] Retrieved from
- Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 491, 86–89.
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Rohm and Haas Company. (1995).[5] Phosphosulfonate herbicides.[5] US Patent 5,500,405. (Describes synthesis of precursor sulfonyl chloride). Retrieved from
Sources
- 1. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]
- 2. CAS:1522151-73-0, Sodium 2-methyl-6-nitrobenzene-1-sulfinate-毕得医药 [bidepharm.com]
- 3. 7434-70-0|2-Methyl-4-nitrobenzenesulfonic acid|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5500405A - Phosphosulfonate herbicides - Google Patents [patents.google.com]
- 6. JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt - Google Patents [patents.google.com]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sodium m-nitrobenzenesulfonate, 127-68-4 [thegoodscentscompany.com]
- 9. CN103492028A - æ°ç磺氨åºå¹åéè°ç´ æ®æå - Google Patents [patents.google.com]
- 10. EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06087F [pubs.rsc.org]
